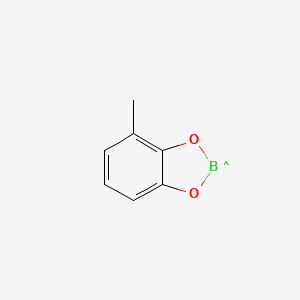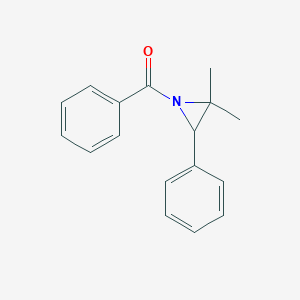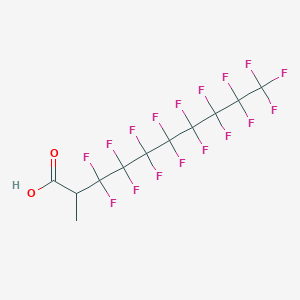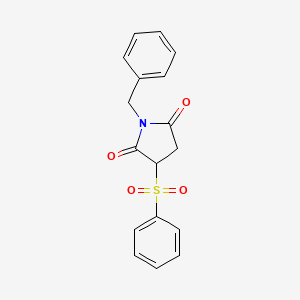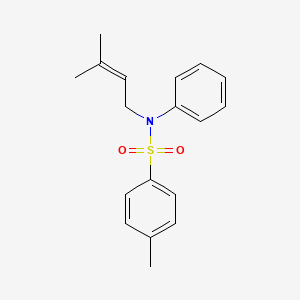![molecular formula C14H18O4S B14283065 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid CAS No. 124947-23-5](/img/structure/B14283065.png)
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is a chemical compound with a complex structure that includes an acetylsulfanyl group, a methylphenoxy group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylsulfanyl Group: This can be achieved by reacting a suitable thiol with acetic anhydride under controlled conditions.
Attachment of the Methylphenoxy Group: This step involves the reaction of a suitable phenol derivative with a butanoic acid derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Final Assembly: The final step involves the combination of the acetylsulfanyl and methylphenoxy intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a chloro substituent instead of an acetylsulfanyl group.
4-(2,4-Dichlorophenoxy)butanoic acid: Contains two chloro substituents on the phenoxy ring.
Uniqueness
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
124947-23-5 |
|---|---|
Molekularformel |
C14H18O4S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H18O4S/c1-10-3-5-13(6-4-10)18-8-7-12(14(16)17)9-19-11(2)15/h3-6,12H,7-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
KVOYXXVFHTZMTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCC(CSC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
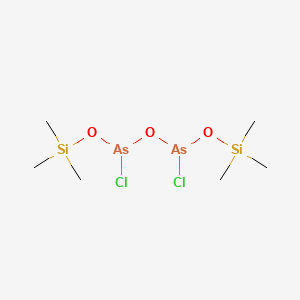
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
